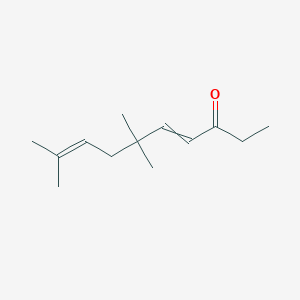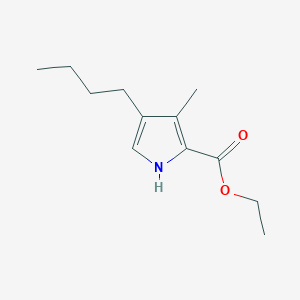
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide typically involves the reaction of 4-methylphenylphosphine with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Applications De Recherche Scientifique
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methylphenyl)phosphine: Similar in structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylphosphine: A well-known phosphine with three phenyl groups.
Tris(4-methylphenyl)phosphonium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is unique due to the presence of the 3-phenylprop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
138472-47-6 |
|---|---|
Formule moléculaire |
C30H30BrP |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
tris(4-methylphenyl)-(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C30H30P.BrH/c1-24-11-17-28(18-12-24)31(29-19-13-25(2)14-20-29,30-21-15-26(3)16-22-30)23-7-10-27-8-5-4-6-9-27;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BLUPEHYOJXQVJI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](CC=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





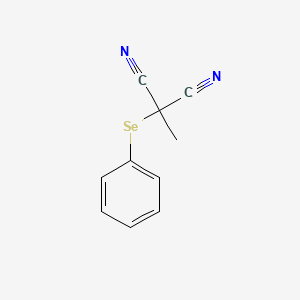

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
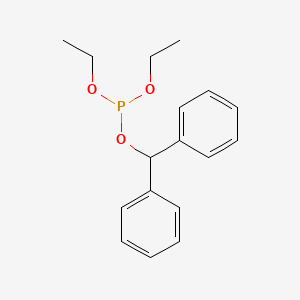

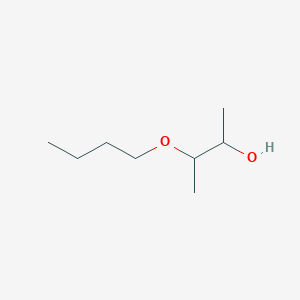
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
